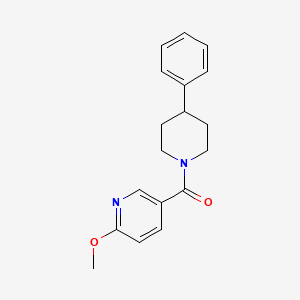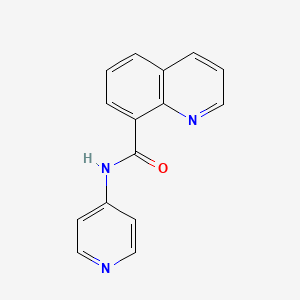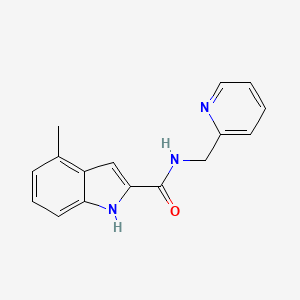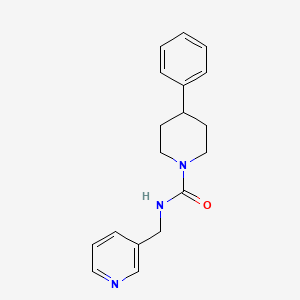
2-(4-Propan-2-ylpiperazin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propan-2-ylpiperazin-1-yl)phenol, also known as 4-(2-hydroxyphenyl)-1-(2-propyl)piperazine or PIPES, is a commonly used buffer in biochemical research. It is a zwitterionic compound with a pKa of 7.5, which makes it an ideal buffer for physiological pH range of 6.1-8.1. PIPES is a versatile buffer that can be used in a variety of applications, including protein crystallization, enzyme assays, and electrophoresis.
Mecanismo De Acción
PIPES acts as a buffer by accepting or donating protons to maintain a stable pH. It has a buffering capacity that is similar to other commonly used buffers such as HEPES and Tris. PIPES is unique in that it has a low affinity for divalent cations, which makes it an ideal buffer for studies involving metal-dependent enzymes.
Biochemical and Physiological Effects:
PIPES has been shown to have minimal effects on enzymatic activity and protein stability. It is also non-toxic to cells, making it a safe choice for cell culture studies. PIPES has been used in a variety of physiological studies, including the measurement of intracellular pH and the study of ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PIPES as a buffer include its ability to maintain a stable pH over a wide range of temperatures and its compatibility with a wide range of enzymes and proteins. PIPES also has a low UV absorbance, which makes it ideal for spectrophotometric assays. The limitations of using PIPES include its low solubility at high concentrations and its limited buffering capacity at pH values outside of its optimal range.
Direcciones Futuras
There are several future directions for the use of PIPES in biochemical research. One area of interest is the study of metal-dependent enzymes, as PIPES has a low affinity for divalent cations. Additionally, PIPES could be used in the development of new protein crystallization methods. Finally, the use of PIPES in the study of ion channels could lead to a better understanding of their function and potential therapeutic targets.
In conclusion, PIPES is a versatile buffer that has a wide range of applications in biochemical research. Its unique properties make it an ideal choice for many experiments, including protein crystallization, enzyme assays, and electrophoresis. While there are limitations to its use, PIPES remains a popular choice for researchers due to its compatibility with a wide range of enzymes and proteins.
Métodos De Síntesis
The synthesis of PIPES involves the reaction of 2-hydroxybenzaldehyde with 2-propylpiperazine in the presence of a base catalyst. The reaction produces PIPES as a white crystalline solid with a high purity of over 99%.
Aplicaciones Científicas De Investigación
PIPES is widely used as a buffer in biochemical research due to its unique properties. It has a low UV absorbance, which makes it ideal for spectrophotometric assays. PIPES is also compatible with a wide range of enzymes and proteins, making it a popular choice for protein crystallization and enzyme assays. Additionally, PIPES has been used in electrophoresis to separate proteins based on their charge and size.
Propiedades
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-7-9-15(10-8-14)12-5-3-4-6-13(12)16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIQJIHTCVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)









![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
